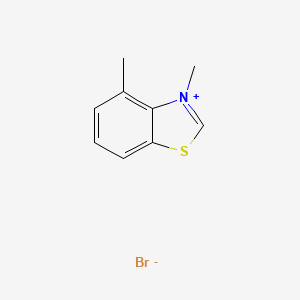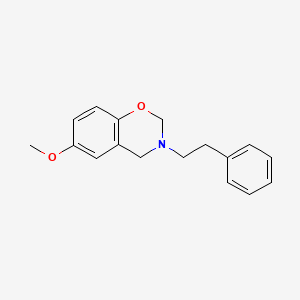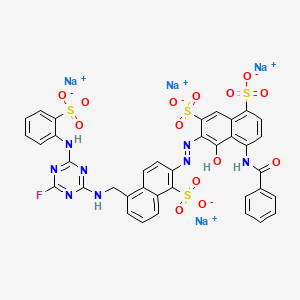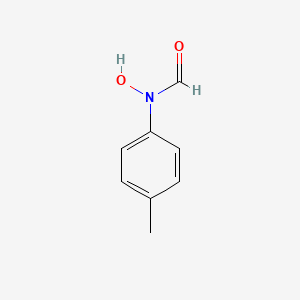
2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine is a complex organic compound with a unique structure that includes dichlorophenyl, tetrahydronaphthyl, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. The choice of solvents, temperature, and pressure conditions are critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions for these reactions vary, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
3,4-Dichlorophenylboronic acid: Used in organic synthesis and as a reagent in Suzuki–Miyaura coupling reactions.
Uniqueness
2-(p-(2-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthyl)phenoxy)triethylamine is unique due to its combination of dichlorophenyl, tetrahydronaphthyl, and phenoxy groups, which confer specific chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Properties
CAS No. |
13085-36-4 |
|---|---|
Molecular Formula |
C28H31Cl2NO |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[4-[2-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C28H31Cl2NO/c1-3-31(4-2)17-18-32-23-13-9-21(10-14-23)28-24-8-6-5-7-20(24)11-15-25(28)22-12-16-26(29)27(30)19-22/h5-10,12-14,16,19,25,28H,3-4,11,15,17-18H2,1-2H3 |
InChI Key |
PVNWPIZXORVZSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


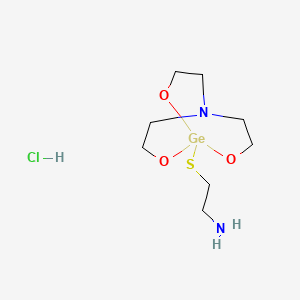

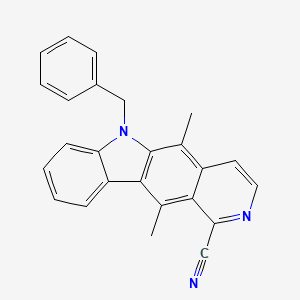

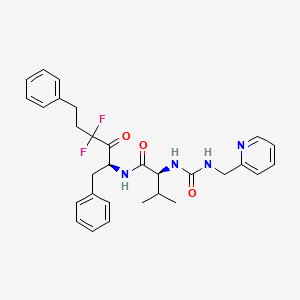
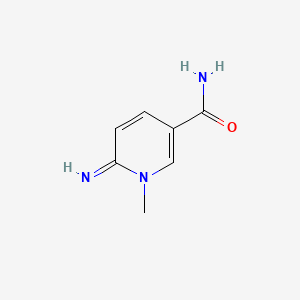
![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
